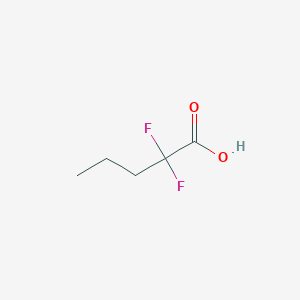

2,2-Difluoropentanoic acid

Overview

Description

Synthesis Analysis

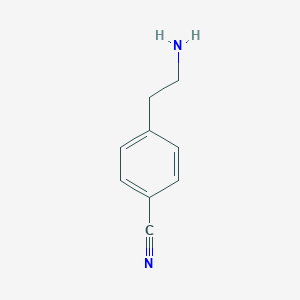

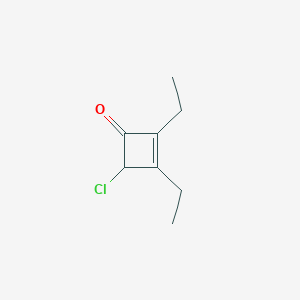

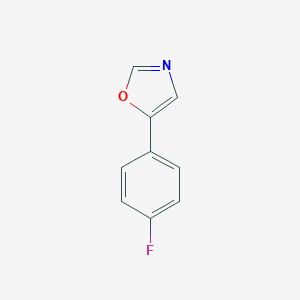

The synthesis of difluorinated compounds, such as gem-difluorocyclobutanes, is of significant interest in medicinal chemistry due to their potential biological activity. The first paper describes a method for synthesizing 2-arylsubstituted gem-difluorocyclobutanes using a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This process involves a Wagner-Meerwein rearrangement and uses commercially available Selectfluor and Py·HF as fluorine sources. The reaction conditions are mild, and the method shows good functional group tolerance, providing moderate to good yields. The resulting gem-difluorocyclobutane products can be further transformed into carboxylic acids, amines, and alcohols, which are useful building blocks for synthesizing biologically active molecules .

Molecular Structure Analysis

While the molecular structure of 2,2-difluoropentanoic acid is not explicitly discussed, the structure-related analysis can be inferred from the synthesis of gem-difluorocyclobutanes. The geminal difluorination introduces two fluorine atoms adjacent to each other on the same carbon, which is a key structural feature in the compounds of interest. This structural motif is known to impart unique physical and chemical properties to the molecules, making them valuable in various applications, including drug development .

Chemical Reactions Analysis

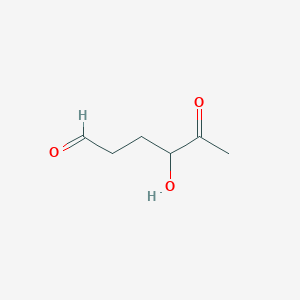

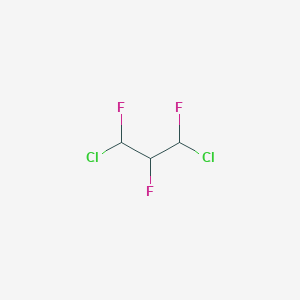

The second paper provides a method for synthesizing long-chain 2,2-difluoro-3-hydroxyacids, which are structurally related to 2,2-difluoropentanoic acid. The synthesis is achieved through a selective haloform reaction of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This method is notable for its selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond. The process is efficient, providing good to excellent yields, and uses hexafluoro-2-propanol as a cost-effective fluorine source. This synthesis route could potentially be adapted for the synthesis of 2,2-difluoropentanoic acid by choosing appropriate starting materials and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoropentanoic acid can be extrapolated from the properties of similar difluorinated compounds. The presence of fluorine atoms significantly affects the acidity, lipophilicity, and metabolic stability of carboxylic acids. Difluorination can increase the acid strength due to the strong electronegativity of fluorine, which can also confer increased resistance to metabolic degradation. These properties are particularly relevant in the context of drug design, where the stability and bioavailability of the compounds are crucial .

Scientific Research Applications

Environmental Impact and Regulation : A study by Heydebreck et al. (2015) focused on the environmental presence and regulation of perfluoroalkyl substances (PFASs) like 2,2-Difluoropentanoic acid. They found significant variations in pollution levels in different river systems in Europe and China, linked to industrial sources and regulations (Heydebreck et al., 2015).

Consumer Product Analysis : Liu et al. (2015) investigated fluorotelomer alcohols (FTOHs), precursors to PFASs, in various consumer products. Their research helps understand the potential human exposure to these substances through consumer goods (Liu et al., 2015).

Chemical Structure and Properties : Kusoglu and Weber (2017) reviewed perfluorinated sulfonic-acid (PFSA) membranes, detailing their complex behavior and importance in emerging technologies. This review provides insight into the structural and transport properties of these compounds (Kusoglu & Weber, 2017).

Photocatalytic Decomposition : Panchangam et al. (2009) reported on the decomposition of perfluorooctanoic acid (PFOA), a related compound, using sonication-assisted photocatalysis. This study is relevant to understanding the breakdown of similar perfluorinated chemicals (Panchangam et al., 2009).

Chemical Synthesis Applications : Hu, Zhang, and Wang (2009) discussed the synthesis methods for difluoromethyl and monofluoromethyl groups, which are relevant to understanding the synthesis of compounds like 2,2-Difluoropentanoic acid (Hu et al., 2009).

Acidity and Ink Aggregation : Berlinger et al. (2018) explored the inherent acidity of PFSA dispersions, which are crucial in fuel-cell catalyst-layer inks. Their findings have implications for the use of 2,2-Difluoropentanoic acid in similar applications (Berlinger et al., 2018).

19F NMR Application : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, showing its use in sensitive 19F NMR applications, which could be relevant to the study of 2,2-Difluoropentanoic acid and similar substances (Tressler & Zondlo, 2014).

Safety and Hazards

properties

IUPAC Name |

2,2-difluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXONZOTEIIZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619716 | |

| Record name | 2,2-Difluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoropentanoic acid | |

CAS RN |

140126-96-1 | |

| Record name | 2,2-Difluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

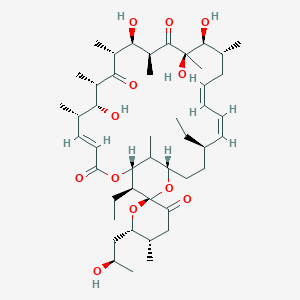

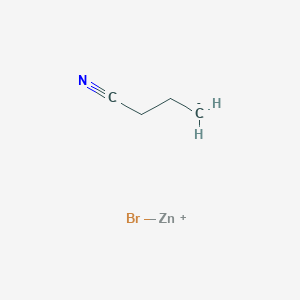

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,2-difluoropentanoic acid in the described research?

A1: The research paper describes a novel palladium-catalyzed three-component reaction that generates 5-aryl-2,2-difluoropentanoic acids. [] These acids are not the final target molecules but serve as crucial intermediates. The researchers further demonstrate that these intermediates can be efficiently transformed into CF2-containing tetrahydronaphthalenes through a silver-catalyzed intramolecular decarboxylative cyclization. [] Therefore, 2,2-difluoropentanoic acid derivatives play a key role in synthesizing more complex, biologically relevant molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)